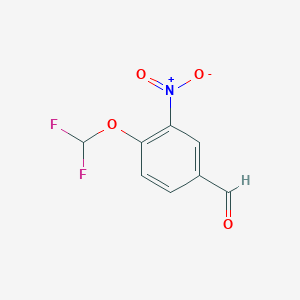

4-(Difluoromethoxy)-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNDXESPXKOMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethoxy)-3-nitrobenzaldehyde CAS number lookup

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-nitrobenzaldehyde: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-nitrobenzaldehyde, a valuable research chemical and intermediate in pharmaceutical synthesis. Due to its specific substitution pattern, direct literature on this compound is sparse. Therefore, this document synthesizes information from closely related analogues and established chemical principles to provide a robust guide for researchers, scientists, and drug development professionals. The primary focus is to detail a logical synthetic pathway and predict the physicochemical properties and reactivity of the title compound.

Introduction and Strategic Importance

4-(Difluoromethoxy)-3-nitrobenzaldehyde is an aromatic aldehyde bearing a difluoromethoxy group and a nitro group. This combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the unique electronic properties of the difluoromethoxy group can significantly influence the biological activity and material characteristics of derivative compounds.

The benzaldehyde moiety serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures. Nitroaromatic compounds are well-established precursors for the synthesis of anilines, which are fundamental components of many pharmaceuticals.[1][2] The difluoromethoxy group is an increasingly popular substituent in drug design as it can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.

Given its potential, a reliable synthetic route and a clear understanding of its properties are crucial for its effective utilization in research and development.

Proposed Synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde

A plausible and efficient synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde can be envisioned starting from the commercially available 4-(difluoromethoxy)benzaldehyde. The key transformation is the regioselective nitration of the aromatic ring.

Synthetic Workflow

The proposed synthetic pathway is illustrated below:

Caption: Proposed synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde via nitration.

Detailed Experimental Protocol

This protocol is based on standard procedures for the nitration of activated aromatic aldehydes.

Materials:

-

4-(Difluoromethoxy)benzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-(difluoromethoxy)benzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the aldehyde in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Extraction: The precipitated product can be filtered or the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(Difluoromethoxy)-3-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical and Safety Data

The following table summarizes the predicted and inferred properties of 4-(Difluoromethoxy)-3-nitrobenzaldehyde based on data from structurally similar compounds.

| Property | Predicted/Inferred Value | Source/Justification |

| CAS Number | Not assigned | Based on current chemical databases. |

| Molecular Formula | C8H5F2NO3 | Derived from the chemical structure. |

| Molecular Weight | 201.13 g/mol | Calculated from the molecular formula. |

| Appearance | Light yellow to yellow solid | Inferred from related nitrobenzaldehydes.[3][4] |

| Melting Point | Expected to be a solid with a defined melting point. | By analogy to substituted nitrobenzaldehydes.[4] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). | General property of similar organic compounds. |

| Boiling Point | > 200 °C | By analogy to 4-(Difluoromethoxy)benzaldehyde (222 °C).[5] |

Safety and Handling

As with any chemical, 4-(Difluoromethoxy)-3-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Category | Precautionary Measures | Reference |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Inferred from safety data of related nitroaromatics.[3][6] |

| Skin Irritation | May cause skin irritation. | Inferred from safety data of related nitroaromatics.[3][7] |

| Eye Irritation | May cause serious eye irritation. | Inferred from safety data of related nitroaromatics.[3][7] |

| Respiratory Irritation | May cause respiratory tract irritation. | Inferred from safety data of related nitroaromatics.[3][7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[8]

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person to fresh air.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

Applications in Research and Drug Development

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Synthesis

-

Precursor to Anilines: The nitro group can be readily reduced to an amine, providing access to 3-amino-4-(difluoromethoxy)benzaldehyde derivatives. These anilines are key building blocks for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.

-

Intermediate for Kinase Inhibitors: The substituted benzaldehyde can be used in the synthesis of kinase inhibitors, where the specific substitution pattern can contribute to the potency and selectivity of the final compound.

-

Component in Multi-component Reactions: The aldehyde functionality is a key reactant in various multi-component reactions, such as the Hantzsch dihydropyridine synthesis, which is used to prepare calcium channel blockers.[2][9] The presence of the difluoromethoxy and nitro groups can be exploited to fine-tune the properties of the resulting dihydropyridine derivatives.

Materials Science

-

Synthesis of Dyes and Pigments: The chromophoric properties of the nitroaromatic system can be utilized in the synthesis of novel dyes and pigments.

-

Development of Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (with the difluoromethoxy group being a weak donor and the nitro and aldehyde groups being strong acceptors) makes it a candidate for incorporation into NLO materials.

Conclusion

References

-

Georganics. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE Safety Data Sheet. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. Available from: [Link]

-

PubChem. 4-Methoxy-3-nitrobenzaldehyde. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

-

PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. georganics.sk [georganics.sk]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Potential of 4-(Difluoromethoxy)-3-nitrobenzaldehyde: A Mechanistic Exploration for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a synthetic organic compound that, while not extensively characterized in public-domain research, presents a compelling scaffold for medicinal chemistry exploration. Its unique combination of a difluoromethoxy group, a nitroaromatic system, and a reactive aldehyde functional group suggests a multitude of potential biological activities. This guide synthesizes information on the known properties of its constituent chemical motifs to propose and explore potential mechanisms of action. We will delve into the physicochemical and pharmacokinetic implications of the difluoromethoxy group, the diverse bioactivities associated with nitroaromatics, and the role of the benzaldehyde core in potential enzyme inhibition. Furthermore, we will outline key experimental workflows to systematically investigate these hypothesized mechanisms, providing a foundational roadmap for researchers aiming to unlock the therapeutic potential of this and related molecules.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents often begins with the rational design and synthesis of molecules that possess functionalities known to interact with biological systems. 4-(Difluoromethoxy)-3-nitrobenzaldehyde emerges as a molecule of significant interest at the intersection of several key areas of medicinal chemistry. To understand its potential, we must first dissect its structure:

-

The Benzaldehyde Core: A common scaffold in both natural products and synthetic drugs, the aldehyde group can participate in various reactions within a biological milieu, including the formation of Schiff bases with amine residues in proteins. Substituted benzaldehydes have been identified as inhibitors of various enzymes[1][2].

-

The Difluoromethoxy Group (-OCF₂H): This bioisostere for more metabolically labile groups like methoxy (-OCH₃) has gained considerable traction in modern drug design[3][4]. Its inclusion is a strategic choice to enhance metabolic stability against cytochrome P450 enzymes, thereby improving pharmacokinetic profiles such as a longer plasma half-life[4][5]. The strong electron-withdrawing nature of the difluoromethoxy group can also modulate the electronic properties of the aromatic ring, influencing binding affinities and reactivity[4].

-

The Nitro Group (-NO₂): A well-established pharmacophore and, concurrently, a potential toxicophore, the nitro group is a key feature of many bioactive compounds[6][7]. Its biological effects are often mediated through redox cycling, leading to the generation of reactive oxygen species (ROS) or reactive nitrogen species, which can induce cellular stress and apoptosis[6][7]. This moiety is found in a range of therapeutics, including antimicrobial and anticancer agents[6][7]. 3-Nitrobenzaldehyde, a related compound, is a crucial intermediate in the synthesis of dihydropyridine calcium channel blockers[8][9].

The strategic placement of these groups on the phenyl ring—the electron-withdrawing nitro group and the difluoromethoxy group, and the reactive aldehyde—creates a unique electronic and steric environment that could drive specific interactions with biological targets.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct studies on the mechanism of action of 4-(difluoromethoxy)-3-nitrobenzaldehyde, we can formulate several plausible hypotheses based on the known activities of its structural components.

Hypothesis 1: Inhibition of Cellular Enzymes

The benzaldehyde scaffold is a known inhibitor of several enzymes. For instance, various substituted benzaldehydes have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis[1][2]. 4-Nitrobenzaldehyde, in particular, has been identified as a noncompetitive inhibitor of mushroom tyrosinase[1][2].

Proposed Mechanism: It is plausible that 4-(difluoromethoxy)-3-nitrobenzaldehyde could act as an inhibitor of specific enzymes. The aldehyde group could form a covalent or non-covalent interaction with key residues in the active site. The difluoromethoxy and nitro groups would contribute to the binding affinity and specificity through hydrophobic and electronic interactions.

Logical Framework for Enzyme Inhibition

Caption: Proposed pathway of enzyme inhibition by the title compound.

A particularly interesting target class to consider is the phosphodiesterase (PDE) family of enzymes. The structurally related compound, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, is a known intermediate in the synthesis of Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[10][11][12]. This strongly suggests that the 4-(difluoromethoxy)phenyl moiety is a suitable scaffold for binding to the active site of PDE4.

Hypothesis 2: Induction of Oxidative Stress

The nitroaromatic group is a well-documented mediator of oxidative stress[6][7]. In cellular environments, particularly under hypoxic conditions found in tumors, the nitro group can undergo enzymatic reduction to form a nitro radical anion. This radical can then react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals, initiating a futile redox cycle that leads to the accumulation of reactive oxygen species (ROS).

Proposed Mechanism: 4-(Difluoromethoxy)-3-nitrobenzaldehyde could be selectively toxic to cells under hypoxic conditions, such as those found in solid tumors or microbial infections. The compound could enter cells and undergo reduction of its nitro group, leading to the generation of ROS, subsequent cellular damage (e.g., lipid peroxidation, DNA damage), and ultimately, apoptosis or cell death.

Signaling Pathway for Nitro-Compound-Induced Oxidative Stress

Caption: Hypothesized redox cycling of the nitro group leading to oxidative stress.

Hypothesis 3: Covalent Modification of Proteins

The aldehyde functional group is an electrophilic center that can react with nucleophilic residues in proteins, most notably the ε-amino group of lysine residues, to form Schiff bases (imines). This covalent modification can alter the structure and function of the target protein, leading to a biological effect.

Proposed Mechanism: 4-(Difluoromethoxy)-3-nitrobenzaldehyde could act as a covalent modifier of specific proteins. The initial binding to the protein would be governed by non-covalent interactions of the substituted phenyl ring, which would then position the aldehyde group for covalent bond formation with a nearby nucleophilic amino acid residue. This irreversible or slowly reversible inhibition could lead to a prolonged pharmacological effect.

Physicochemical Properties and Pharmacokinetic Predictions

The rational assessment of a compound's potential as a drug candidate requires an understanding of its physicochemical properties and how these will influence its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Influence of Moieties | Rationale |

| Metabolic Stability | High | The difluoromethoxy group is resistant to cleavage by cytochrome P450 enzymes, which often metabolize methoxy groups through O-demethylation[4][5]. |

| Lipophilicity | Moderate to High | The difluoromethoxy group is more lipophilic than a hydroxyl group but slightly less so than a trifluoromethoxy group[3]. This will influence membrane permeability and plasma protein binding. |

| Hydrogen Bonding | Potential H-bond donor | The C-H bond in the difluoromethoxy group is polarized and can act as a hydrogen bond donor, potentially contributing to target binding[13]. |

| Electronic Character | Electron-deficient aromatic ring | Both the nitro and difluoromethoxy groups are strongly electron-withdrawing, which can influence pKa and interactions with electron-rich regions of a target protein[4]. |

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanisms of action, a systematic experimental approach is required.

Workflow for Enzyme Inhibition Screening

-

Target Selection: Based on structural similarity to known inhibitors, a panel of enzymes should be selected. Prime candidates would include phosphodiesterases (particularly PDE4) and tyrosinase.

-

In Vitro Enzyme Assays:

-

Initial Screening: A high-throughput screen (HTS) can be performed to determine if the compound exhibits inhibitory activity against the selected enzymes at a single concentration (e.g., 10 µM).

-

Dose-Response Analysis: For active "hits," a dose-response curve should be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mechanism of Inhibition Studies: Kinetic assays (e.g., Michaelis-Menten kinetics with varying substrate and inhibitor concentrations) should be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

-

Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target enzyme and to determine the binding affinity (K_D) and thermodynamics of the interaction.

Experimental Workflow for Enzyme Inhibition Studies

Caption: A stepwise approach to characterizing enzyme inhibition.

Workflow for Assessing Induction of Oxidative Stress

-

Cell Culture Models: Utilize relevant cell lines, such as cancer cell lines (e.g., HeLa, A549) or bacterial cultures.

-

Cell Viability Assays: Treat cells with a range of concentrations of the compound and measure cell viability using assays such as MTT or CellTiter-Glo®. This will determine the cytotoxic potential of the compound.

-

Measurement of Reactive Oxygen Species (ROS):

-

Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS, to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

-

-

Assessment of Cellular Damage:

-

Lipid Peroxidation: Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.

-

DNA Damage: Use the comet assay or immunostaining for γ-H2AX (a marker of DNA double-strand breaks) to assess genotoxicity.

-

-

Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

Synthesis and Characterization

The synthesis of 4-(difluoromethoxy)-3-nitrobenzaldehyde can be achieved through the nitration of 4-(difluoromethoxy)benzaldehyde[14][15]. The starting material, 4-(difluoromethoxy)benzaldehyde, can be prepared from 4-hydroxybenzaldehyde[5][16][17].

General Synthetic Protocol:

-

Difluoromethylation of 4-hydroxybenzaldehyde: 4-hydroxybenzaldehyde is reacted with a difluorocarbene source, such as sodium chlorodifluoroacetate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF) at elevated temperatures to yield 4-(difluoromethoxy)benzaldehyde[5].

-

Nitration of 4-(difluoromethoxy)benzaldehyde: The resulting 4-(difluoromethoxy)benzaldehyde is then subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures. It is important to note that nitration of benzaldehydes with a para-difluoromethoxy group can sometimes lead to ipso-substitution (replacement of the aldehyde group) as a side reaction[14][15]. Careful control of reaction conditions is necessary to favor the desired 3-nitro product.

Characterization: The final product should be purified by column chromatography and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Conclusion and Future Directions

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a molecule with significant, albeit underexplored, therapeutic potential. By leveraging our understanding of its constituent functional groups, we can rationally propose and systematically investigate several plausible mechanisms of action, including enzyme inhibition, induction of oxidative stress, and covalent modification of proteins. The difluoromethoxy group offers the promise of enhanced metabolic stability, a desirable trait in drug development.

Future research should focus on the experimental validation of the hypotheses outlined in this guide. A broad screening campaign against a panel of enzymes, particularly those implicated in cancer and inflammatory diseases, is a logical starting point. Concurrently, studies in relevant cell-based models will be crucial to understanding the compound's effects on cellular pathways, including those related to oxidative stress and apoptosis. The insights gained from these studies will not only elucidate the mechanism of action of 4-(difluoromethoxy)-3-nitrobenzaldehyde but also pave the way for the design of more potent and selective analogs, ultimately contributing to the development of next-generation therapeutics.

References

-

Dohle, W., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Retrieved from [Link]

-

Wiemer, A. J., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Retrieved from [Link]

-

Zafrani, Y., & Amir, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

-

Guzman-L-pez, A., & Cisneros-Lira, J. C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

Guzman-L-pez, A., & Cisneros-Lira, J. C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Retrieved from [Link]

-

Verlet, T., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]

-

Nihei, K. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. PubMed. Retrieved from [Link]

-

Menta, M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

-

WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. (2021). WIPO Patentscope. Retrieved from [Link]

-

p-Nitrophenyl o-tolyl ether. (n.d.). PubChem. Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023). Semantic Scholar. Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023). joupc.org. Retrieved from [Link]

-

4-Difluoromethoxy -3- Hydroxybenzaldehyde, 1 KG, 98%. (n.d.). IndiaMART. Retrieved from [Link]

-

Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2025). ResearchGate. Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2026). ResearchGate. Retrieved from [Link]

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. (2016). Google Patents.

-

4-(Difluoromethoxy)-3-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Gdovin, M. J. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC. Retrieved from [Link]

Sources

- 1. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. m.indiamart.com [m.indiamart.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 [chemicalbook.com]

- 11. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 | Benchchem [benchchem.com]

- 12. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | TCI AMERICA [tcichemicals.com]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 17. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

4-(Difluoromethoxy)-3-nitrobenzaldehyde safety and handling precautions

Technical Advisory: Safe Handling & Protocol Integration for 4-(Difluoromethoxy)-3-nitrobenzaldehyde

Technical Abstract & Compound Identity

This guide defines the operational parameters for 4-(Difluoromethoxy)-3-nitrobenzaldehyde (CAS: 116026-63-2). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of phosphodiesterase inhibitors and next-generation calcium channel blockers. Its structural duality—combining a reactive electrophilic aldehyde with a lipophilic difluoromethoxy motif and an electron-withdrawing nitro group—presents a unique safety profile.

The difluoromethoxy group (

| Property | Data / Estimate |

| CAS Number | 116026-63-2 |

| Molecular Formula | |

| Molecular Weight | 217.13 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | 65–70 °C (Typical for analogs; verify via DSC) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water |

Hazard Identification & Toxicology (Read-Across Analysis)

Specific toxicological data for this CAS is limited. The following assessment utilizes Read-Across Methodology based on structurally analogous nitrobenzaldehydes and difluoromethoxy-arenes.

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral/Dermal): Category 4. The nitro group facilitates methemoglobinemia risks upon high exposure, while the fluorinated ether moiety suggests enhanced bioavailability.

-

Skin/Eye Irritation: Category 2A/2. The aldehyde functionality acts as a contact sensitizer and lachrymator.

-

Target Organ Toxicity: Respiratory irritation (STOT-SE 3) is highly probable due to the electrophilic nature of the aldehyde.

The "Lipophilic Trojan Horse" Effect

The

-

Operational Implication: Do not rely on thin mil nitrile gloves for prolonged contact.

Engineering Controls & Personal Protective Equipment (PPE)

Glove Permeation Protocol

Standard 4-mil nitrile gloves provide only incidental splash protection. The nitro-aromatic structure can permeate nitrile rubber.

-

Primary Recommendation: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile (Tactility).

-

Outer Layer: 8-mil Nitrile or Laminate (Silver Shield®) for bulk handling (>5g).

-

-

Change Schedule: Immediately upon visible contamination.

Containment Strategy

-

Solid State: Weighing must occur inside a HEPA-filtered powder weigh station or a fume hood with a face velocity >100 fpm. Static electricity can disperse this light powder; use an ionizing bar during transfer.

-

Solution State: Once dissolved, the vapor pressure is low, but aerosol generation during syringe transfer requires handling within the sash.

Handling & Storage: Preserving Chemical Integrity

The Oxidation Threat

The aldehyde proton is susceptible to autoxidation to the corresponding benzoic acid (4-(difluoromethoxy)-3-nitrobenzoic acid). This impurity acts as a chain terminator in condensation reactions (e.g., Knoevenagel or reductive aminations).

-

Storage Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8 °C. The nitro group introduces thermal instability; avoid storage above 25 °C to prevent slow decomposition and pressure buildup in sealed vials.

Incompatibility Matrix

| Reagent Class | Interaction Risk | Mechanism |

| Strong Bases (NaOH, KOH) | High | Cannizzaro reaction or polymerization of the aldehyde; potential nucleophilic attack on the nitro ring. |

| Reducing Agents (LiAlH4, NaBH4) | Critical | Exothermic reduction of both aldehyde and nitro groups. Runaway reaction potential. |

| Oxidizers (Peroxides, KMnO4) | Moderate | Rapid oxidation to carboxylic acid; potential ring oxidation. |

| Amines | Moderate | Schiff base formation (expected in synthesis, but unwanted in storage). |

Operational Workflow Diagram

The following diagram outlines the critical decision points for handling this compound to ensure both safety and yield.

Figure 1: Lifecycle management of 4-(Difluoromethoxy)-3-nitrobenzaldehyde, emphasizing purity checks prior to storage.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 pre-filter if powder is dispersed.

-

Neutralize: Do not use strong bases. Adsorb with vermiculite or sand.

-

Clean: Wipe surfaces with 10% acetone followed by soap and water. The acetone solubilizes the lipophilic residue; water removes the bulk.

First Aid Decision Tree

This logic flow dictates the immediate medical response, prioritizing the mitigation of systemic nitro-compound toxicity.

Figure 2: Triage logic for exposure incidents. Note the specific monitoring for cyanosis (blue lips/fingernails) due to potential nitro-group metabolism.

Waste Disposal & Regulatory Compliance

-

Classification: Hazardous Waste (Toxic, Irritant).

-

Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents if incineration costs vary, but more importantly, never mix with oxidizing acid waste (e.g., Nitric Acid waste streams) as this can form unstable polynitro species.

-

Destruction: High-temperature incineration equipped with scrubbers for HF and NOx gases.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11238662, 4-(Difluoromethoxy)-3-nitrobenzaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Nitrobenzaldehyde derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Nitro Compounds, Aromatic. Retrieved from [Link]

The Synthetic Keystone: A Technical Guide to 4-(Difluoromethoxy)-3-nitrobenzaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethoxy)-3-nitrobenzaldehyde stands as a pivotal, yet often unheralded, intermediate in the landscape of modern medicinal chemistry. Its unique trifecta of a reactive aldehyde, a directing nitro group, and a bioisosterically significant difluoromethoxy moiety renders it an invaluable building block for complex molecular architectures. This technical guide delves into the synthetic pathways, physicochemical properties, and critical applications of this compound, with a particular focus on its role in the development of next-generation therapeutics. While a definitive historical record of its initial synthesis remains elusive in publicly accessible literature, its emergence is intrinsically linked to the broader adoption of fluorinated motifs in drug design. This paper serves as a comprehensive resource for researchers leveraging this versatile molecule, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development. The unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, in particular, offer a nuanced approach to optimizing drug-like properties. It can act as a bioisostere for more metabolically labile groups like methoxy or hydroxyl functions, enhancing metabolic stability and, consequently, the pharmacokinetic profile of a molecule[1]. The electron-withdrawing nature of the difluoromethoxy group can also modulate the pKa of nearby functionalities, influencing a compound's solubility and target engagement[1]. 4-(Difluoromethoxy)-3-nitrobenzaldehyde strategically combines this valuable functional group with an aldehyde for further chemical elaboration and a nitro group that can be readily transformed into other functionalities, making it a highly sought-after synthetic intermediate.

A Reconstructed History: Emergence in the Context of Advanced Intermediate Synthesis

While a singular "discovery" paper for 4-(Difluoromethoxy)-3-nitrobenzaldehyde is not readily identifiable, its history is intertwined with the development of synthetic methodologies for fluorinated aromatic compounds. The synthesis of related structures, such as 4-fluoro-3-nitrobenzaldehyde and various difluoromethoxy-substituted benzaldehydes, laid the groundwork for its eventual creation. Patents from the early 1980s describe the synthesis of fluoronitrobenzaldehydes, highlighting the early interest in this class of compounds as pharmaceutical intermediates[2]. The development of efficient O-difluoromethylation techniques for phenols was a critical step, enabling the introduction of the difluoromethoxy group onto aromatic rings[1]. It is therefore plausible that 4-(Difluoromethoxy)-3-nitrobenzaldehyde was first synthesized as part of a broader effort to create a library of novel fluorinated building blocks for drug discovery programs. Its utility as a precursor to key intermediates for phosphodiesterase-4 (PDE4) inhibitors likely solidified its importance in process chemistry[].

Synthesis and Characterization: A Proposed Pathway

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde can be logically approached through a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzaldehyde. This proposed pathway leverages established synthetic transformations.

Proposed Synthetic Pathway

The most plausible synthetic route involves the O-difluoromethylation of 4-hydroxy-3-nitrobenzaldehyde. This reaction is typically achieved using a source of difluorocarbene, often generated in situ.

Caption: Proposed synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the O-difluoromethylation of phenols.

-

Reaction Setup: To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Sodium chlorodifluoroacetate (2.0-3.0 eq) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature between 80-120°C. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(Difluoromethoxy)-3-nitrobenzaldehyde.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO₄ | Inferred |

| Molecular Weight | 217.13 g/mol | Inferred |

| Appearance | Likely a pale yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Applications in Drug Discovery and Development

The primary utility of 4-(Difluoromethoxy)-3-nitrobenzaldehyde lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of this building block is in the synthesis of PDE4 inhibitors. For instance, it is a precursor to 4-(difluoromethoxy)-3-hydroxybenzaldehyde, which is a key intermediate in the synthesis of Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD)[4]. The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the corresponding phenol.

Caption: Role in the synthesis of PDE4 inhibitor intermediates.

Versatility in Organic Synthesis

Beyond its application in PDE4 inhibitor synthesis, the unique combination of functional groups in 4-(Difluoromethoxy)-3-nitrobenzaldehyde makes it a versatile starting material for the synthesis of a wide range of complex molecules. The aldehyde can be oxidized to a carboxylic acid or used in various carbon-carbon bond-forming reactions. The nitro group can be a precursor to a variety of nitrogen-containing heterocycles. This versatility makes it a valuable tool for medicinal chemists in lead optimization and the exploration of new chemical space.

Conclusion

4-(Difluoromethoxy)-3-nitrobenzaldehyde represents a confluence of strategic molecular design elements. While its specific historical discovery is not prominently documented, its importance is evident from its role as a key building block in the synthesis of high-value pharmaceutical compounds. The strategic placement of the difluoromethoxy group provides metabolic stability and modulates electronic properties, while the aldehyde and nitro groups offer versatile handles for synthetic transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of well-designed, fluorine-containing intermediates like 4-(Difluoromethoxy)-3-nitrobenzaldehyde is set to increase, solidifying its place as a cornerstone of modern drug discovery.

References

- JPH0229667B2 - - Google Patents. (n.d.).

- WO 2012/147098 A2 - Googleapis.com. (2012, November 1).

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents. (n.d.).

-

4-Hydroxy-3-nitrobenzaldehyde - the NIST WebBook . (n.d.). Retrieved from [Link]

Sources

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest.[1] It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][3] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Physicochemical Properties: A Triad of Influence

The utility of the difluoromethoxy group stems from a unique combination of electronic, steric, and hydrogen-bonding characteristics that differentiate it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity and Electronic Effects

The -OCF₂H group is considered a lipophilic substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[4] This moderate increase in lipophilicity can be advantageous for enhancing membrane permeability and oral absorption.[3][4] The Hansch hydrophobicity parameter (π) quantifies this effect. Furthermore, the two fluorine atoms impart a weak electron-withdrawing nature, as indicated by its positive Hammett sigma constant (σp), which can influence the acidity or basicity (pKa) of nearby functional groups.[4] This modulation can be strategically employed to optimize a drug's ionization state at physiological pH, impacting solubility and target engagement.[4]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | Hansch Parameter (π) | Hammett Constant (σp) |

|---|---|---|---|

| Anisole | -OCH₃ | -0.02[1] | -0.27[4] |

| Difluoromethoxybenzene | -OCF₂H | +0.2 to +0.6[2] | +0.14[4] |

| Trifluoromethoxybenzene | -OCF₃ | +1.04[1][2] | +0.35[4] |

Note: Values are representative and can vary based on the specific molecular context and experimental conditions.

Hydrogen Bonding Capacity: A Unique Trait

A key feature that distinguishes the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][4] The potent electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding—a characteristic absent in methoxy or trifluoromethoxy groups.[1][5] This capacity is critical, as it allows the -OCF₂H group to serve as a bioisosteric replacement for functionalities like hydroxyl (-OH) and thiol (-SH) groups, potentially preserving crucial interactions with biological targets while offering other advantages.[4][6] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A), which is comparable to that of thiophenols and anilines.[6][7]

Table 2: Hydrogen Bond Acidity Comparison

| Group | Abraham Hydrogen Bond Acidity (A) |

|---|---|

| Difluoromethyl (in ArOCF₂H) | 0.085 - 0.126[6][7] |

| Thiophenol (-SH) | ~0.12[1] |

| Aniline (-NH₂) | ~0.07[1] |

| Hydroxyl (-OH) | Significantly higher[6] |

Conformational Dynamics

The difluoromethoxy group exhibits dynamic lipophilicity, with a very low rotational energy barrier around the O–CF₂H bond (ΔG‡ = 0.45 kcal mol⁻¹).[2] This allows the group to readily adapt its conformation to the surrounding chemical environment, which can be highly advantageous for optimizing receptor binding and navigating through biological membranes.[2][8]

Strategic Applications in Drug Design and Development

The decision to incorporate a difluoromethoxy group is driven by the desire to address specific challenges in the drug discovery pipeline, primarily related to metabolism, target engagement, and overall pharmacokinetic profile.

Enhancing Metabolic Stability

A primary driver for using the -OCF₂H group is to improve a drug's metabolic stability.[3][4] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes that are responsible for the majority of drug metabolism.[4] A common metabolic liability for many drug candidates is the O-demethylation of a methoxy group. Replacing this metabolically labile group with -OCF₂H effectively blocks this pathway, which can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][4][9]

Caption: Workflow for evaluating a difluoromethoxy analog to address metabolic liability.

Bioisosteric Replacement

The difluoromethoxy group is a versatile bioisostere, a substituent that can replace another functional group while retaining or improving the desired biological activity.[1][8][10]

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity as a hydrogen bond donor makes it a suitable replacement, often with the significant advantage of improved metabolic stability.[1][5][6]

-

Methoxy (-OCH₃) Group: As discussed, this replacement can block O-demethylation and adds a hydrogen bond donor capability not present in the original methoxy group.[1]

Synthetic and Analytical Methodologies

The practical application of the difluoromethoxy group relies on robust and accessible synthetic protocols and reliable analytical methods for characterization and quantification.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

A common and effective method for introducing the difluoromethoxy group involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate or (bromodifluoromethyl)phosphonate.[4][11]

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

-

Phenol starting material (1.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) or similar base (2.0 eq)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the mixture to 90-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Causality Note: Portion-wise addition helps control the exothermic reaction and the concentration of the transient difluorocarbene intermediate, minimizing side reactions.

-

Maintain the reaction at 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired aryl difluoromethyl ether.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Self-Validation Note: The characteristic triplet in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum for the -OCF₂H proton and fluorine atoms, respectively, are key diagnostic signals for successful synthesis.

Caption: General reaction scheme for the synthesis of aryl difluoromethyl ethers.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of new chemical entities. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a difluoromethoxy-containing compound.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Acetonitrile with a suitable internal standard (for quenching and analysis)

-

96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Prepare a microsomal suspension in phosphate buffer (e.g., to 1 mg/mL).

-

Add the test compound to the microsomal suspension to a final concentration of 1 µM. Causality Note: A low concentration (typically ≤ 1 µM) is used to ensure the enzyme kinetics are in the linear range (first-order kinetics).

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T₀ time point.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.

-

Once all time points are collected, centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.

-

Calculate the half-life (t½) from the slope of the natural log of the percent remaining vs. time plot.

-

Calculate the intrinsic clearance (CLint).

Table 3: Representative Metabolic Stability Data

| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |

|---|---|---|

| Methoxy-substituted Analog | -OCH₃ | < 10 |

| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |

Note: These are representative values to illustrate the trend. Actual values are compound-specific.[4]

Case Studies: The -OCF₂H Group in FDA-Approved Drugs

The successful application of the difluoromethoxy group in marketed drugs underscores its importance and utility in medicinal chemistry.[4]

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD).[4] The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated. The activated form then covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), blocking gastric acid secretion.[4]

Caption: Mechanism of action of Pantoprazole, a proton pump inhibitor.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[3][4] The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability, which is critical for a once-daily oral medication.[4] By inhibiting PDE4, roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to a reduction in inflammatory responses.[4]

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][4] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. [Link]

-

Fluorinated Building Blocks: Enhancing Drug Discovery. [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [Link]

-

Chemists develop New method for introducing fluorinated components into molecules. [Link]

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]

-

The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. [Link]

-

Mechanochemical difluoromethylations of ketones - PMC - NIH. [Link]

-

Unveiling CF3SOCH3: synthesis, spectroscopic characterization, and conformational behavior of S-(trifluoromethyl)-O-(methyl) thioperoxide - New Journal of Chemistry (RSC Publishing). [Link]

-

Unveiling CF 3 SOCH 3 : synthesis, spectroscopic characterization, and conformational behavior of S -(trifluoromethyl)- O -(methyl) thioperoxide | Request PDF - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-nitrobenzaldehyde: Physicochemical Characterization and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(difluoromethoxy)-3-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Due to its limited commercial availability, direct experimental data on its physical properties is scarce. This document, therefore, synthesizes information from closely related analogs to provide a well-reasoned projection of its physical state and appearance, alongside a discussion of its chemical characteristics and synthetic accessibility.

Predicted Physical State and Appearance

Based on an analysis of structurally similar compounds, 4-(difluoromethoxy)-3-nitrobenzaldehyde is predicted to be a solid at room temperature , likely appearing as a white to yellow or light brown crystalline powder . This inference is drawn from the consistent physical states and appearances of various substituted benzaldehydes, as detailed in the comparative data table below. The presence of the nitro group, in particular, is often associated with a yellowish hue in aromatic compounds.

Physicochemical Properties: A Comparative Analysis

To substantiate the predicted properties of 4-(difluoromethoxy)-3-nitrobenzaldehyde, the following table summarizes the known physical characteristics of structurally related benzaldehyde derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Appearance | Melting Point (°C) |

| 4-(Difluoromethoxy)-3-nitrobenzaldehyde (Predicted) | C₈H₅F₂NO₄ | 217.13 | Solid | White to yellow/light brown crystalline powder | Not available |

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | C₈H₆F₂O₃ | 188.13 | Solid | Grey to off-white powder | 83-85 |

| 4-Fluoro-3-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | Solid | Off-white to yellowish tan solid | 45-47[1] |

| 4-(Difluoromethoxy)benzaldehyde | C₈H₆F₂O₂ | 172.13 | Solid/Liquid | White or Colorless to Light yellow powder to lump to clear liquid | Not available |

| 4-Methoxy-3-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | Solid | Crystalline Solid | 97-100 |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Solid | Slightly yellowish or yellow to brown crystalline powder | 103-106 |

The data from these analogs strongly suggest that the combination of a benzaldehyde core with a difluoromethoxy and a nitro group will result in a solid material at standard conditions.

Molecular Structure and its Influence on Physical Properties

The physical state and appearance of 4-(Difluoromethoxy)-3-nitrobenzaldehyde are a direct consequence of its molecular structure. The interplay of its functional groups dictates the intermolecular forces, which in turn determine its macroscopic properties.

Caption: Molecular structure of 4-(Difluoromethoxy)-3-nitrobenzaldehyde.

The key functional groups contributing to its physical properties are:

-

Benzaldehyde Moiety: The aromatic ring provides a planar structure that can lead to efficient crystal packing through pi-pi stacking interactions. The aldehyde group is polar and can participate in dipole-dipole interactions.

-

Nitro Group: This is a strongly electron-withdrawing and highly polar group, contributing significantly to dipole-dipole interactions and potentially leading to a higher melting point compared to non-nitrated analogs. The nitro group can also impart color to the molecule.

-

Difluoromethoxy Group: The fluorine atoms are highly electronegative, creating a polar C-F bond. This group can participate in dipole-dipole interactions and weak hydrogen bonding.

The combination of these polar functional groups leads to strong intermolecular forces, which are expected to hold the molecules in a solid lattice at room temperature.

Experimental Protocols: A Representative Synthetic Approach

Workflow for the Synthesis of a Nitrobenzaldehyde Derivative:

Caption: Generalized workflow for the synthesis of a nitrobenzaldehyde derivative.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting benzaldehyde derivative in a suitable solvent, such as acetic anhydride, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Addition of Nitrating Agent: Slowly add a pre-cooled nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) to the reaction mixture, ensuring the temperature remains low.

-

Reaction: Allow the reaction to stir at a low temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any residual acid and inorganic salts.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system.

-

Characterization: Characterize the purified product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity.

Safety and Handling

As with all chemical reagents, 4-(Difluoromethoxy)-3-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the data for analogous compounds, it may be an irritant to the eyes, skin, and respiratory system.

References

Sources

Technical Guide: Sourcing and Validation of 4-(Difluoromethoxy)-3-nitrobenzaldehyde

This guide serves as a technical dossier for 4-(Difluoromethoxy)-3-nitrobenzaldehyde , a specialized fluorinated intermediate used in the synthesis of bioactive scaffolds, particularly phosphodiesterase (PDE) inhibitors and kinase modulators.[1]

Chemical Profile & Identity

Before initiating procurement, verify the exact chemical identity to avoid common confusion with its non-nitrated or isomeric analogs (e.g., 4-fluoro-3-nitrobenzaldehyde).[1]

| Property | Specification |

| Chemical Name | 4-(Difluoromethoxy)-3-nitrobenzaldehyde |

| CAS Number | 473416-91-2 |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| Structure | Benzene ring substituted with: [1][2][3][4][5][6] • C1: Formyl group (-CHO) [1] • C3: Nitro group (-NO₂) [1] • C4: Difluoromethoxy group (-OCHF₂) |

| Physical State | Pale yellow to off-white solid (typically) |

| Melting Point | ~55–60 °C (Predicted based on analogs) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[1] |

Critical Application Context

This compound is a high-value scaffold for Medicinal Chemistry .[1] The difluoromethoxy group (-OCHF₂) acts as a lipophilic hydrogen bond donor, often used to replace methoxy groups to improve metabolic stability (blocking O-demethylation) and membrane permeability.[1] The nitro group serves as a latent amine precursor, allowing for subsequent reduction and coupling reactions (e.g., to form benzimidazoles or quinazolines).

Strategic Sourcing & Suppliers

Unlike commodity chemicals (e.g., 4-nitrobenzaldehyde), CAS 473416-91-2 is a Tier 3 specialty intermediate .[1] It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand or held in small research libraries (mg to g scale).[1]

Supplier Landscape

Purchasing requires a "Sourcing vs. Synthesis" decision matrix.

-

Primary Catalog Vendors (Stock < 5g):

-

Enamine: Known for holding unique fluorinated building blocks in their "REAL" database.

-

Combi-Blocks: Often lists this CAS; reliable for small-scale (1g - 10g) rapid delivery.[1]

-

Apollo Scientific: Strong presence in fluorinated aromatics.

-

-

Custom Synthesis / Bulk (Stock > 100g):

-

WuXi AppTec / Pharmaron: For kilogram-scale GMP or non-GMP batches.[1]

-

Specialty Fluorine Houses: Vendors like FluoroChem or Oakwood Chemical may have intermittent stock.

-

Sourcing Decision Workflow

Use the following logic to determine your procurement channel:

Figure 1: Decision matrix for sourcing CAS 473416-91-2 based on scale and availability.

Synthesis Routes & Impurity Profiling

Understanding how the supplier makes the compound is vital for anticipating impurities. There are two primary industrial routes.

Route A: Difluoromethylation (Preferred for Purity)[1]

-

Precursor: 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5).[1]

-

Reagent: Sodium chlorodifluoroacetate (or ClCHF₂) + Base (K₂CO₃).

-

Mechanism: Alkylation of the phenol.

-

Impurity Profile:

-

Verdict: This is the cleaner route as it fixes the regiochemistry before the fluorination step.

Route B: Nitration (High Risk of Isomers)[1]

-

Precursor: 4-(Difluoromethoxy)benzaldehyde (CAS 73960-07-3).[1]

-

Reagent: HNO₃ / H₂SO₄.

-

Mechanism: Electrophilic aromatic substitution.

-

Impurity Profile:

-

Regioisomers: While the 3-position is favored (ortho to the directing -OCHF₂ group and meta to -CHO), trace amounts of 2-nitro isomer may form.[1]

-

Over-nitration: Formation of dinitro species.

-

-

Verdict: If buying from a bulk supplier using this route, demand an isomeric purity check (GC or HPLC) .

Incoming Quality Assurance (IQA) Protocol

Upon receipt, do not rely solely on the Certificate of Analysis (CoA). Perform this self-validating protocol.

Visual Inspection

-

Acceptable: Pale yellow crystalline solid.

-

Flag: Dark brown/orange oil or sticky solid (indicates decomposition or residual solvent).

NMR Validation (Self-Validating System)

The ¹H NMR spectrum provides a definitive "fingerprint" for this molecule.[1]

| Proton Environment | Predicted Shift (δ ppm) | Multiplicity | Coupling (J) | Diagnostic Value |

| Aldehyde (-CHO) | 9.90 – 10.00 | Singlet (s) | - | Confirms oxidation state.[1] |

| Ar-H (C2) | 8.40 – 8.60 | Doublet (d) | J ≈ 2.0 Hz | Most deshielded Ar-H; confirms 3-nitro position.[1] |

| Ar-H (C6) | 8.10 – 8.30 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | Coupling to H5 and H2.[1] |

| Ar-H (C5) | 7.40 – 7.60 | Doublet (d) | J ≈ 8.5 Hz | Ortho to -OCHF₂ group.[1] |

| -OCHF₂ | 6.50 – 6.90 | Triplet (t) | ²J(H-F) ≈ 73 Hz | CRITICAL: Large coupling constant proves difluoromethyl group.[1] |

¹⁹F NMR Check: Look for a doublet around -81 to -83 ppm (coupling to the single proton).[1]

QC Workflow Diagram

Figure 2: Step-by-step quality control workflow for validating incoming batches.

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids over time.

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[4]

-

Precaution: The nitro group adds potential energetic properties; avoid heating large quantities (>100g) without DSC (Differential Scanning Calorimetry) testing.

-

Reactivity: Incompatible with strong bases (Cannizzaro reaction risk) and strong reducing agents.

-

References

-

Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde Product Page (Precursor Analog).[1] Retrieved from [1]

-

Combi-Blocks. Catalog Search for CAS 473416-91-2 and Analogs. Retrieved from [1]

-

Enamine. Building Blocks and Custom Synthesis Services.[5] Retrieved from [1]

-

PubChem. Compound Summary for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Precursor). Retrieved from [1]

-

BenchChem. Synthesis and Reactivity of Nitrobenzaldehydes. Retrieved from [1]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS-141-78-6, Ethyl Acetate for Synthesis Manufacturers, Suppliers & Exporters in India | 028311 [cdhfinechemical.com]

- 3. Oxetane-incorporating Building Blocks - Enamine [enamine.net]

- 4. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids - Enamine [enamine.net]

- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Synthesis Protocol for 4-(Difluoromethoxy)-3-nitrobenzaldehyde

Abstract & Strategic Overview

4-(Difluoromethoxy)-3-nitrobenzaldehyde (CAS: 473416-90-9) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other bioactive ether-linked fluorophores.[1] Its structural core combines an electron-withdrawing nitro group and a lipophilic difluoromethoxy moiety, creating a unique electronic profile for subsequent nucleophilic aromatic substitutions or reductive cyclizations.[1]

This guide details the Direct O-Difluoromethylation Protocol , selected for its atom economy and operational simplicity compared to multi-step nitration routes.[1] We utilize Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene source, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22).[1]

Retrosynthetic Logic

The synthesis is approached via the alkylation of the commercially available 4-hydroxy-3-nitrobenzaldehyde.[1] While the nitro group at the 3-position decreases the nucleophilicity of the phenoxide oxygen (

Reaction Scheme & Mechanism

The reaction proceeds via a base-mediated generation of difluorocarbene from SCDA, followed by the interception of the carbene by the phenoxide anion.[1]

Figure 1: Mechanistic pathway for the O-difluoromethylation of electron-deficient phenols.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Qty (Example) | Role |

| 4-Hydroxy-3-nitrobenzaldehyde | 167.12 | 1.0 | 5.00 g (29.9 mmol) | Substrate |

| Sodium Chlorodifluoroacetate (SCDA) | 152.46 | 2.5 | 11.40 g (74.8 mmol) | Carbene Source |

| Potassium Carbonate ( | 138.21 | 2.0 | 8.26 g (59.8 mmol) | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

| Water | - | - | 5 mL | Co-solvent (catalytic) |

Step-by-Step Procedure

Phase 1: Setup and Deprotonation

-

Equipment: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser to an inert gas line (Nitrogen or Argon).

-

Charging: Add 4-hydroxy-3-nitrobenzaldehyde (5.00 g) and

(8.26 g) to the flask. -

Solvation: Add anhydrous DMF (50 mL) and Water (5 mL).

-

Note: A small amount of water (1-10% v/v) is crucial.[1] It aids in the solubility of the base and the decarboxylation of SCDA.

-

-

Activation: Stir the mixture at room temperature for 15 minutes. The solution will turn deep yellow/orange due to the formation of the nitrophenoxide anion.

Phase 2: Carbene Generation & Alkylation [1] 5. Reagent Addition: Add Sodium Chlorodifluoroacetate (11.40 g) in a single portion. 6. Heating: Heat the reaction mixture to 100°C .

- Critical Control Point: The decomposition of SCDA releases

- Monitoring: Maintain temperature at 100°C for 4–6 hours.

- TLC Check: Eluent 20% EtOAc in Hexanes. The product (

Phase 3: Workup & Isolation

8. Cooling: Cool the mixture to room temperature.

9. Quench: Pour the reaction mixture into 200 mL of ice-cold water.

10. Extraction: Extract with Ethyl Acetate (

- Saturated

- Water (

- Brine (

- Drying: Dry over anhydrous

Purification Workflow

Figure 2: Purification logic.[1] Recrystallization from EtOH/Water is an alternative for scales >10g.[1]

Analytical Characterization (Expected)

-

Appearance: Pale yellow to off-white crystalline solid.[1]

-

Melting Point: 65–68 °C.

-

NMR (400 MHz,

- 9.98 (s, 1H, CH O).

-

8.45 (d,

-

8.15 (dd,

-

7.50 (d,

-

6.75 (t,

-

NMR (376 MHz,

-

-82.5 (d,

-

-82.5 (d,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |